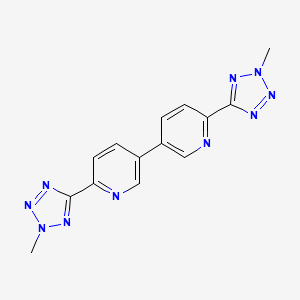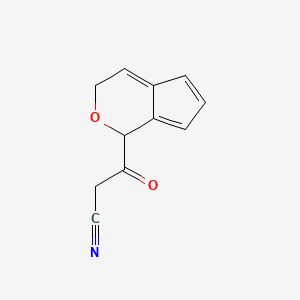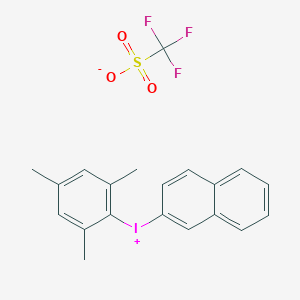
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is an organoiodine compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is often used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate typically involves the reaction of mesityl iodide with naphthalen-2-yl trifluoromethanesulfonate under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: It is commonly used in substitution reactions, where it acts as a source of the mesityl or naphthalen-2-yl group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will typically be a compound where the mesityl or naphthalen-2-yl group has been introduced into the target molecule .
Applications De Recherche Scientifique
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate involves the transfer of the mesityl or naphthalen-2-yl group to a target molecule. This process is facilitated by the presence of the trifluoromethanesulfonate group, which acts as a leaving group. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mesityl(phenyl)iodonium trifluoromethanesulfonate
- Mesityl(4-methylphenyl)iodonium trifluoromethanesulfonate
- Mesityl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is unique due to its ability to introduce both mesityl and naphthalen-2-yl groups into target molecules. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the creation of complex and diverse molecular structures .
Propriétés
Formule moléculaire |
C20H18F3IO3S |
|---|---|
Poids moléculaire |
522.3 g/mol |
Nom IUPAC |
naphthalen-2-yl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H18I.CHF3O3S/c1-13-10-14(2)19(15(3)11-13)20-18-9-8-16-6-4-5-7-17(16)12-18;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
GZWZRTPECHPCGC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[I+]C2=CC3=CC=CC=C3C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
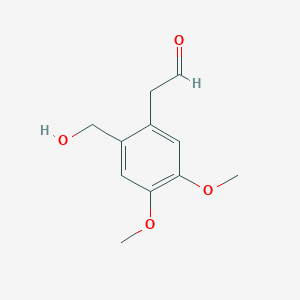
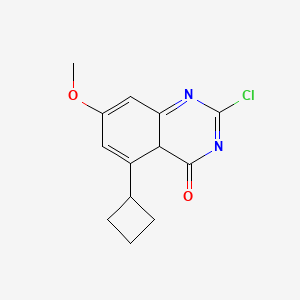
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)

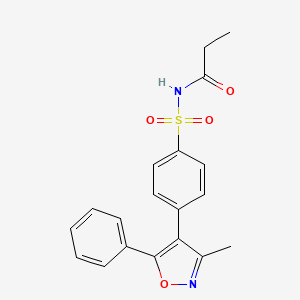

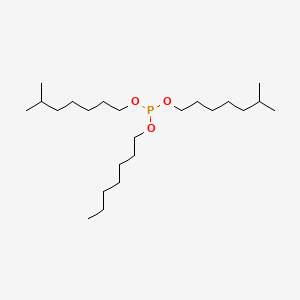
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
